Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate
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Overview
Description
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is a chemical compound with significant applications in various fields. It is characterized by its unique structure, which includes a carbamate group attached to a chlorinated phenyl ring. This compound is known for its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3-chlorophenoxy)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound shares a similar chlorinated phenyl structure but lacks the carbamate group.
4-Chloro-3-methylphenol: Another similar compound with a chlorinated phenyl ring but different functional groups.
Uniqueness
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80199-29-7 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(3-chlorophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)17-10-5-6-13(12(16)8-10)20-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18) |
InChI Key |
OLMXIHZBBVAERZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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